molecular formula C10H15ClN2O B1361684 N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine CAS No. 946714-48-3

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine

Cat. No.: B1361684
CAS No.: 946714-48-3
M. Wt: 214.69 g/mol
InChI Key: OTUJFXFCHUKLHZ-UHFFFAOYSA-N
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Description

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69. This compound is known for its applications in proteomics research and is often used in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine typically involves the reaction of 2-amino-6-chlorophenol with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in proteomics and medicinal chemistry .

Properties

IUPAC Name

3-chloro-2-[2-(dimethylamino)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c1-13(2)6-7-14-10-8(11)4-3-5-9(10)12/h3-5H,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUJFXFCHUKLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649859
Record name 3-Chloro-2-[2-(dimethylamino)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946714-48-3
Record name 3-Chloro-2-[2-(dimethylamino)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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